(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid
Description
2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H25N3O4/c28-22(26-21(24(30)31)17-6-2-1-3-7-17)18-12-10-16(11-13-18)14-27-15-25-20-9-5-4-8-19(20)23(27)29/h1-9,15-16,18,21H,10-14H2,(H,26,28)(H,30,31)/t16?,18?,21-/m0/s1 |
InChI Key |
WXSZIXNPHTYLLB-IAYYMHMVSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilamide with an appropriate aldehyde or ketone to form the quinazolinone core. This is followed by further functionalization to introduce the cyclohexyl and phenylacetic acid moieties .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinazolinone core.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazolinone core or the phenylacetic acid moiety are replaced with other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways is of particular interest .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of 2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cell proliferation, making the compound a potential anticancer agent .
Comparison with Similar Compounds
- 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate .
Comparison: Compared to these similar compounds, 2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID stands out due to its unique combination of functional groups. The presence of the cyclohexyl and phenylacetic acid moieties provides additional sites for chemical modification, enhancing its versatility in research and industrial applications .
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